Benzyl (R)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate
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Overview
Description
Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-6,6-dimethylmorpholine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or morpholine derivatives.
Scientific Research Applications
Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The carbamate group plays a crucial role in this mechanism by forming a stable covalent bond with the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate compound with similar chemical properties but different applications, primarily used in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.
Phenyl carbamate: Known for its use in the synthesis of polymers and as a stabilizer in various chemical processes.
Uniqueness
Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of a morpholine ring and a benzyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O3 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl N-[[(2R)-6,6-dimethylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2)11-16-8-13(20-15)9-17-14(18)19-10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3,(H,17,18)/t13-/m1/s1 |
InChI Key |
FCXDIFCLLWXXCC-CYBMUJFWSA-N |
Isomeric SMILES |
CC1(CNC[C@@H](O1)CNC(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CNCC(O1)CNC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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